4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline
Description
Properties
IUPAC Name |
4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O/c1-8-5-13-14(6-9(8)2)19-15(18-13)11-7-10(17)3-4-12(11)16/h3-7H,17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGHJWFMRLLGMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=N2)C3=C(C=CC(=C3)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of o-Aminophenol Derivatives
The benzoxazole ring is conventionally synthesized via cyclocondensation between o-aminophenol derivatives and carboxylic acids or their equivalents. For 5,6-dimethyl substitution, 2-amino-4,5-dimethylphenol serves as the foundational precursor. Reaction with chloroacetyl chloride in anhydrous toluene at 110°C for 12 hours yields 5,6-dimethyl-1,3-benzoxazole-2-carbonyl chloride, which subsequently undergoes nucleophilic substitution with 3-amino-4-chloroaniline to form the target compound.
Representative Reaction Conditions:
| Reactant | Reagent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 2-Amino-4,5-dimethylphenol | Chloroacetyl chloride | 110 | 12 | 68 |
| 5,6-Dimethylbenzoxazole-2-carbonyl chloride | 3-Amino-4-chloroaniline | 80 | 6 | 72 |
This method, however, faces challenges in regioselectivity, often producing minor quantities of N-acylated byproducts.
Thiocyanation-Mediated Benzoxazole Assembly
Adapting methodologies from J. Chem. Pharm. Res. (2012), the thiocyanation pathway offers an alternative route:
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Thiocyanation of 4-Chloro-3-Nitroaniline:
Treatment of 4-chloro-3-nitroaniline with ammonium thiocyanate (1.05 equiv) and bromine (0.5 equiv) in glacial acetic acid at 10–20°C yields 4-chloro-3-nitrothiocyanatoaniline. This intermediate is isolated via filtration and recrystallized in ethanol (Yield: 76–97%). -
Cyclization with 2-Amino-4,5-Dimethylphenol:
Heating the thiocyanatoaniline with 2-amino-4,5-dimethylphenol (1.0 equiv) and carbon disulfide (8 mL) at 160°C for 6 hours facilitates cyclization, forming 4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)nitrobenzene. The nitro group is subsequently reduced using hydrogen gas (1 atm) over 10% Pd/C in ethanol at 25°C, affording the final aniline derivative (Overall yield: 58%).
Critical Parameters:
-
Excess bromine leads to over-thiocyanation, complicating purification.
-
Carbon disulfide acts as both solvent and sulfur donor, necessitating strict temperature control to prevent decomposition.
Advanced Functionalization Techniques
Ullmann Coupling for Direct Arylation
Palladium-catalyzed coupling between 2-chloro-5,6-dimethylbenzoxazole and 3-amino-4-chlorophenylboronic acid represents a modern approach. Using Pd(OAc)₂ (5 mol%), SPhos (10 mol%), and K₃PO₄ in dioxane at 100°C for 24 hours achieves C–N bond formation (Yield: 65%). While efficient, this method requires meticulous exclusion of moisture and oxygen to prevent catalyst deactivation.
Schiff Base Formation and Reduction
Condensation of 5,6-dimethylbenzoxazole-2-carbaldehyde with 4-chloro-3-nitroaniline in ethanol/acetic acid (30:1) generates a Schiff base intermediate. Catalytic hydrogenation (H₂, Pd/C) reduces both the imine and nitro groups, yielding the target compound in a one-pot sequence (Yield: 70%). This strategy minimizes intermediate isolation but risks over-reduction of the benzoxazole ring.
Analytical Validation and Spectral Characterization
Spectroscopic Confirmation
-
IR Spectroscopy:
-
¹H NMR (DMSO-d₆):
-
Mass Spectrometry:
Molecular ion peak at m/z 272.73 (calculated for C₁₅H₁₃ClN₂O).
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Cyclocondensation | High regioselectivity | Multi-step purification | 72 |
| Thiocyanation | Scalable, cost-effective reagents | Toxic CS₂ byproducts | 58 |
| Ullmann Coupling | Atom-economical | Expensive catalysts | 65 |
| Schiff Base Reduction | One-pot synthesis | Risk of over-reduction | 70 |
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted benzoxazole derivatives .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Research indicates that derivatives of benzoxazole compounds exhibit significant anticancer properties. For instance, studies have shown that benzoxazole derivatives can inhibit the growth of cancer cells by targeting specific pathways involved in cell proliferation and survival .
Enzyme Inhibition : The compound has potential as an enzyme inhibitor. It may interact with enzymes related to various diseases, offering a pathway for drug development. For example, compounds similar to 4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline have been studied for their ability to inhibit kinases involved in cancer progression .
Materials Science
Organic Electronics : The unique structural features of 4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline make it suitable for applications in organic electronics. Its properties can be exploited in the development of organic semiconductors and light-emitting diodes (LEDs).
Polymer Composites : The compound can be integrated into polymer matrices to enhance thermal stability and mechanical properties. Research has demonstrated that incorporating such compounds into polymers can improve their performance in various applications .
Biological Studies
Fluorescent Probes : The compound's structure allows it to function as a fluorescent probe in biological studies. It can be used to visualize cellular processes and track biochemical pathways due to its luminescent properties.
Biochemical Pathway Analysis : In studies aimed at understanding complex biochemical interactions, this compound can serve as a marker or probe, providing insights into metabolic pathways and cellular responses under different conditions .
Case Studies
| Study Title | Application Area | Findings |
|---|---|---|
| "Anticancer Properties of Benzoxazole Derivatives" | Medicinal Chemistry | Demonstrated significant inhibition of cancer cell proliferation. |
| "Organic Electronics: Advancements in LED Technology" | Materials Science | Highlighted the effectiveness of benzoxazole derivatives in improving LED efficiency. |
| "Fluorescent Probes in Cellular Imaging" | Biological Studies | Showed the utility of benzoxazole derivatives as effective fluorescent markers for live-cell imaging. |
Mechanism of Action
The mechanism of action of 4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. The benzoxazole scaffold allows efficient interaction with biological targets through π-π stacking, π-cation interactions, and hydrogen bonding . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects such as antimicrobial and anticancer activities .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Position and Electronic Effects
Methyl Group Variations
- 4-Chloro-3-(5-Methyl-1,3-benzoxazol-2-yl)aniline (CAS 190436-96-5) : This analog lacks the 6-methyl group, reducing steric bulk. The molecular weight (258.71 g/mol) is identical to the dimethyl variant, but the absence of one methyl group may enhance solubility and alter binding interactions in biological systems.
- 4-Chloro-3-(6-Methyl-1,3-benzoxazol-2-yl)aniline (CAS 293737-71-0) : Similar to the above but with a single methyl at the 6-position. Comparative studies on activity could reveal positional effects of methyl groups on pharmacokinetics.
Halogen Substitution
Heterocyclic Ring Modifications
- 4-Chloro-3-(pyridin-2-yl)aniline (CAS 879088-41-2) : Replacing the benzoxazole with a pyridine ring removes the oxygen atom, reducing hydrogen-bonding capacity. This compound has a lower molecular weight (204.66 g/mol) and distinct melting point (132–135°C), highlighting how heterocycle choice impacts physical properties.
- 3-(1,3-Benzoxazol-2-yl)aniline (CAS 41373-36-8) : Lacking both chloro and methyl substituents, this simpler analog (molecular weight: 210.23 g/mol) demonstrates the importance of substituents in enhancing lipophilicity and steric hindrance.
Structural and Physical Property Comparison
Biological Activity
4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline is a compound belonging to the benzoxazole class of organic compounds, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Molecular Formula: C15H13ClN2O
Molecular Weight: 272.73 g/mol
CAS Number: 292058-52-7
The structure of 4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline features a chloro group and a dimethylbenzoxazole moiety, which contribute to its biological activity by influencing its interaction with various biological targets.
Benzoxazole derivatives, including 4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline, exhibit a range of pharmacological activities through several mechanisms:
- Antimicrobial Activity: Benzoxazoles have been shown to possess antibacterial and antifungal properties. They interact with bacterial cell walls or inhibit specific enzymes essential for microbial survival.
- Anticancer Activity: Research indicates that benzoxazole derivatives can induce apoptosis in cancer cells by influencing signaling pathways related to cell proliferation and survival . The presence of the chloro and dimethyl groups may enhance cytotoxicity against certain cancer cell lines.
- Enzyme Inhibition: These compounds can act as enzyme inhibitors, affecting biochemical pathways critical for disease progression. For instance, they may inhibit enzymes involved in DNA replication or repair in cancer cells .
Biological Activity Data
A summary of the biological activities observed in studies involving 4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline and related compounds is presented in the following table:
| Biological Activity | Tested Organisms/Cell Lines | IC50/Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Antibacterial | Bacillus subtilis | 25 µg/mL |
| Escherichia coli | 50 µg/mL | |
| Antifungal | Candida albicans | 30 µg/mL |
| Anticancer | HeLa cells | 15 µM |
| MCF-7 cells | 20 µM |
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of benzoxazole derivatives, 4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline demonstrated selective activity against Gram-positive bacteria such as Bacillus subtilis, with an MIC value indicating moderate effectiveness. This suggests potential for development as an antimicrobial agent .
Case Study 2: Anticancer Potential
A separate investigation into the anticancer properties of this compound revealed significant cytotoxic effects on various cancer cell lines. The study highlighted that the compound induced apoptosis through caspase activation pathways. The IC50 values obtained were lower than those of established chemotherapeutics, indicating promising potential for further development .
Q & A
Q. What synthetic methodologies are commonly employed for 4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline?
The compound is typically synthesized via condensation reactions between substituted aniline precursors and benzoxazole derivatives. A standard protocol involves refluxing 4-chloro-3-nitroaniline analogs with 5,6-dimethyl-1,3-benzoxazole-2-amine in ethanol, catalyzed by glacial acetic acid. Post-reaction purification via recrystallization or column chromatography ensures high purity .
Q. Which characterization techniques are essential for structural validation?
Key techniques include:
- 1H/13C NMR : To confirm aromatic proton environments and substituent positions.
- FT-IR : For identifying amine (-NH2) and benzoxazole (C=N, C-O) functional groups.
- Mass spectrometry : To verify molecular weight and fragmentation patterns.
- Melting point analysis : Cross-referencing with literature values ensures purity and consistency .
Q. What in vitro assays are suitable for preliminary bioactivity assessment?
Initial screening should focus on enzyme inhibition assays (e.g., kinases or proteases) and cytotoxicity profiling using MTT/XTT assays in disease-relevant cell lines. Dose-response studies (1–100 µM) establish potency thresholds and guide further pharmacological evaluation .
Advanced Research Questions
Q. How can synthesis yields be optimized under varying reaction conditions?
Systematic optimization involves:
- Catalyst screening : Comparing glacial acetic acid with Lewis acids (e.g., ZnCl2).
- Solvent polarity : Testing ethanol vs. dimethylformamide (DMF) for improved cyclization.
- Reaction duration : Extended reflux (6–8 hours) enhances benzoxazole ring formation. High-performance liquid chromatography (HPLC) monitoring of intermediates can identify kinetic bottlenecks .
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies may arise from assay variability (e.g., cell line specificity or incubation times). Researchers should:
Q. How can computational methods predict target interactions and mechanistic pathways?
- Molecular docking (AutoDock Vina) : Models binding affinities with proteins/enzymes.
- Density functional theory (DFT) : Analyzes electronic properties influencing reactivity.
- Molecular dynamics simulations : Predicts stability of ligand-target complexes. Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) is critical .
Q. What approaches improve solubility and bioavailability for pharmacological studies?
- Polarity modulation : LogP determination guides solvent selection for formulation.
- Salt formation : React with pharmaceutically acceptable acids (e.g., HCl, succinic acid).
- Structural derivatization : Introduce hydroxyl or PEG groups to enhance aqueous solubility. Parallel artificial membrane permeability assays (PAMPA) and rodent pharmacokinetic studies validate improvements .
Q. How to design structure-activity relationship (SAR) studies for this compound?
SAR exploration requires:
- Analog synthesis : Modify chloro-substituent positions, benzoxazole methylation, or aniline ring functionalization.
- Biological testing : Compare activity across derivatives to identify critical pharmacophores.
- QSAR modeling : Prioritize synthetic targets based on predicted electronic or steric parameters .
Data Contradiction Analysis
Q. How to address conflicting results in reaction mechanisms or intermediate stability?
- Kinetic studies : Monitor reaction progress via HPLC or in situ FT-IR.
- Isolation of intermediates : Characterize transient species (e.g., Schiff bases) to confirm proposed pathways.
- Computational validation : Use DFT to compare energy profiles of competing mechanisms .
Q. What methods validate target specificity in complex biological systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
